Propipocaine

Description

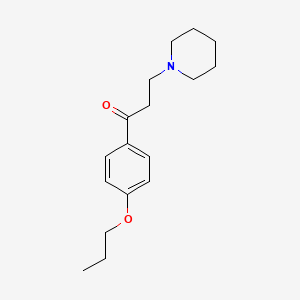

Structure

3D Structure

Properties

CAS No. |

3670-68-6 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |

InChI Key |

STHAHFPLLHRRRO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Other CAS No. |

3670-68-6 |

Related CAS |

1155-49-3 (mono-hydrochloride) |

Synonyms |

eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |

Origin of Product |

United States |

Foundational & Exploratory

Propipocaine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of propipocaine. Marketed under the trade name Falicain, this compound is a local anesthetic that emerged during the mid-20th century. This document collates available historical and chemical data, presenting it in a structured format for researchers and professionals in drug development. While specific quantitative data and detailed original experimental protocols are limited due to the accessibility of historical documents, this guide synthesizes the known information to provide a thorough understanding of this compound's development and mechanism of action within the broader context of local anesthetic research.

Introduction and Historical Context

This compound, also known as 3-piperidino-4'-propoxypropiophenone hydrochloride, entered the medical field in the early 1950s. It was notably marketed in Germany under the name Falicain. The development of this compound occurred during a period of intensive research into synthetic local anesthetics, driven by the need for alternatives to cocaine with improved safety profiles.

Chemical Properties and Synthesis

This compound is a β-aminoketone. Its chemical structure consists of a 4-propoxyphenyl group, a propiophenone (B1677668) core, and a piperidine (B6355638) ring.

| Property | Value |

| IUPAC Name | 3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one hydrochloride |

| Molecular Formula | C17H26ClNO2 |

| Molecular Weight | 311.85 g/mol |

| CAS Number | 1155-49-3 |

The primary method for the synthesis of this compound is the Mannich reaction . This well-established reaction in organic chemistry involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Experimental Protocol: Mannich Reaction for this compound Synthesis (Generalized)

The synthesis of this compound via the Mannich reaction involves the condensation of three key reactants: 4'-propoxypropiophenone, formaldehyde (B43269), and piperidine.

Reactants:

-

4'-propoxypropiophenone (the ketone with an acidic α-proton)

-

Formaldehyde (the aldehyde)

-

Piperidine (the secondary amine)

-

Hydrochloric acid (as a catalyst and for salt formation)

-

Ethanol (as a solvent)

Procedure:

-

4'-propoxypropiophenone, piperidine, and formaldehyde are dissolved in ethanol.

-

Hydrochloric acid is added to the mixture to catalyze the reaction.

-

The mixture is refluxed for a specified period to allow the reaction to proceed to completion.

-

Upon cooling, the hydrochloride salt of this compound precipitates out of the solution.

-

The crude product is then purified by recrystallization.

Mechanism of Action

As a local anesthetic, this compound's mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][3] By binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[1][2][3] This interruption of nerve signal transmission results in a temporary loss of sensation in the area of application. The specific binding site and affinity of this compound for different sodium channel subtypes have not been extensively characterized in publicly available literature.

References

- 1. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 3. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propipocaine: Chemical Structure, Properties, and Analysis

Introduction: Propipocaine, also known as Falicain, is a local anesthetic belonging to the β-aminoketone class of compounds.[1][2] Its chemical architecture is characterized by a lipophilic aromatic group, an intermediate ketone linkage, and a hydrophilic tertiary amine, a structure that is critical for its anesthetic potency and duration of action.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The molecular structure of this compound is fundamental to its function as a local anesthetic. It consists of three key domains: a 4-propoxyphenyl group serving as the lipophilic moiety, a piperidine (B6355638) ring as the hydrophilic tertiary amine, and a ketone group acting as an intermediate linker.[1]

| Identifier | Value |

| IUPAC Name | 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride[3] |

| Synonyms | This compound hydrochloride, Falicain, Propiocaine Hydrochloride[3][4] |

| CAS Number | 1155-49-3 (Hydrochloride Salt)[2][3][4], 3670-68-6 (Parent Compound)[2][3][5] |

| Molecular Formula | C₁₇H₂₆ClNO₂ (Hydrochloride Salt)[3][4], C₁₇H₂₅NO₂ (Parent Compound)[2] |

| Molecular Weight | 311.85 g/mol (Hydrochloride Salt)[2][4], 275.39 g/mol (Parent Compound)[2] |

| InChIKey | SLARELGEGUUVPI-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl[4] |

Physicochemical Properties

The physical and chemical properties of this compound hydrochloride influence its formulation, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Appearance | Crystalline solid powder | [2][4] |

| Melting Point | 166 °C | [2] |

| Boiling Point | 411.4 °C at 760 mmHg | [5] |

| Solubility | Soluble in water, alcohol, acetone, and DMSO | [2][4] |

| Density | 1.027 g/cm³ | [5] |

| Flash Point | 202.6 °C | [5] |

| Predicted XlogP | 3.3 | [6] |

Pharmacology and Mechanism of Action

This compound is classified as a local anesthetic.[2] Its primary mechanism of action, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal membranes of nerve fibers.[1]

By reversibly binding to the VGSCs, this compound inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation in the area of application.[1] The lipid solubility of this compound, influenced by its 4-propoxyphenyl group, is a key determinant of its potency, as it facilitates the drug's ability to partition into the nerve membrane and access its binding site on the sodium channel.[1]

Caption: Mechanism of action for this compound.

Synthesis and Analytical Methodologies

Synthesis

The primary route for synthesizing this compound hydrochloride is the Mannich reaction.[1] This well-established method involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The key reactants are 4'-propoxypropiophenone, which provides the core ketone structure; piperidine, which acts as the secondary amine; and formaldehyde, which supplies the methylene (B1212753) bridge.[1] The reaction is typically catalyzed by an acid, such as hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.[1] Purification is commonly achieved through recrystallization.[1]

References

- 1. This compound hydrochloride | 1155-49-3 | Benchchem [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. This compound hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 3670-68-6 [chemnet.com]

- 6. PubChemLite - this compound (C17H25NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of Propipocaine via the Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propipocaine, a local anesthetic, is structurally classified as a β-amino ketone. Its synthesis is classically achieved through the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group. This guide provides a comprehensive overview of the synthesis of this compound, presenting a detailed theoretical framework, experimental protocols adapted from analogous reactions, and a summary of relevant data. The content herein is intended to equip researchers and professionals in drug development with the necessary knowledge to understand and potentially replicate the synthesis of this and similar compounds.

Introduction to this compound and the Mannich Reaction

This compound, chemically known as 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone, is a local anesthetic. The core of its synthesis lies in the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, an aryl ketone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (piperidine).[1][2] The resulting product is a β-amino carbonyl compound, referred to as a Mannich base.[1]

The synthesis of this compound specifically involves the reaction of 4'-propoxypropiophenone, formaldehyde, and piperidine.[3] The hydrochloride salt of this compound is a common form, with the molecular formula C17H25NO2·HCl.[3]

The Mannich Reaction: Mechanism of this compound Synthesis

The synthesis of this compound via the Mannich reaction proceeds through a well-established two-part mechanism:

-

Formation of the Eschenmoser-like salt (Iminium Ion): The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. This is followed by protonation of the oxygen and subsequent dehydration to form a reactive iminium ion. This electrophilic species is the key intermediate that will react with the enol form of the ketone.[1]

-

Nucleophilic Attack by the Enol: The ketone, 4'-propoxypropiophenone, possesses acidic α-hydrogens. In the presence of an acid or base catalyst, it can tautomerize to its more nucleophilic enol form. The enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and leading to the β-amino ketone structure of this compound.[1]

A visual representation of this reaction pathway is provided below.

References

Propipocaine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Propipocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a local anesthetic agent belonging to the β-aminoketone class of compounds. Its structure, comprising a lipophilic aromatic ring, a ketone linkage, and a hydrophilic piperidine (B6355638) ring, is key to its mechanism of action, which involves the blockade of voltage-gated sodium channels in neuronal membranes. This guide provides a detailed overview of the primary synthetic pathway for this compound hydrochloride, the Mannich reaction, and outlines the standard analytical techniques for its characterization. Due to the limited availability of specific published experimental data for this compound, this guide focuses on the established synthetic methodology for its structural class and the predicted analytical outcomes based on its known structure.

Synthesis of this compound Hydrochloride

The principal synthetic route to this compound hydrochloride is the Mannich reaction, a three-component condensation that is highly effective for the formation of β-aminoketones.[1][2]

1.1. Reaction Scheme: The Mannich Reaction

The synthesis involves the reaction of a ketone containing an acidic α-proton (4'-propoxypropiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction is typically catalyzed by an acid, such as hydrochloric acid (HCl), which also facilitates the formation of the final hydrochloride salt.

-

Ketone: 4'-propoxypropiophenone

-

Aldehyde: Formaldehyde (B43269)

-

Amine: Piperidine

The overall reaction can be depicted as follows:

4'-propoxypropiophenone + Formaldehyde + Piperidine --(HCl, Ethanol)--> 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one hydrochloride (this compound HCl)

1.2. Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of a β-aminoketone via the Mannich reaction. Specific quantities and reaction conditions should be optimized for this compound synthesis.

-

Reactant Preparation: In a round-bottom flask, dissolve 4'-propoxypropiophenone and piperidine hydrochloride in a suitable solvent, such as absolute ethanol.

-

Addition of Formaldehyde: Add an aqueous solution of formaldehyde (e.g., 37% formalin) to the mixture.

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C) for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the crude this compound hydrochloride crystals by vacuum filtration. Wash the crystals with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials and by-products.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.

-

Drying: Dry the purified crystals under vacuum to yield the final this compound hydrochloride product.

1.3. Synthesis Workflow Diagram

Caption: Mannich reaction workflow for this compound HCl synthesis.

Characterization of this compound Hydrochloride

Characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves determining its physicochemical properties and analyzing its spectroscopic data.

2.1. Physicochemical Properties

The fundamental properties of this compound hydrochloride are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | [3] |

| Synonyms | Falicain, Falicaine, Propoxypiperocaine hydrochloride | [4] |

| CAS Number | 1155-49-3 | [3][4] |

| Molecular Formula | C₁₇H₂₆ClNO₂ | [3][4] |

| Molecular Weight | 311.85 g/mol | [3][4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

2.2. Spectroscopic Data (Predicted)

| Technique | Expected Salient Features |

| ¹H NMR | - Aromatic protons: Signals in the ~6.9-8.0 ppm range, showing characteristic splitting for a 1,4-disubstituted benzene (B151609) ring. - Propoxy group protons (-OCH₂CH₂CH₃): A triplet (~4.0 ppm), a sextet (~1.8 ppm), and a triplet (~1.0 ppm). - Propanone backbone protons (-COCH₂CH₂N-): Two triplets in the ~3.0-3.5 ppm range. - Piperidine ring protons: Multiple signals in the ~1.5-3.0 ppm range. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal at ~195-200 ppm. - Aromatic carbons: Signals in the ~114-164 ppm range. - Propoxy group carbons: Signals at ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃). - Aliphatic carbons (backbone and piperidine): Signals in the ~23-55 ppm range. |

| IR Spectroscopy | - C=O stretch (ketone): Strong absorption band around 1670-1690 cm⁻¹. - C-O-C stretch (aryl ether): Strong absorption band around 1250 cm⁻¹. - Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region. - C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region. - N-H⁺ stretch (amine salt): Broad absorption in the 2400-2700 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): The peak for the free base (C₁₇H₂₅NO₂) would be expected at m/z 275.19. - Major Fragments: Expected fragmentation would involve α-cleavage adjacent to the nitrogen of the piperidine ring (leading to a fragment at m/z 84) and cleavage adjacent to the carbonyl group. |

2.3. Experimental Protocols (Generalized)

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proton and carbon environments of the molecule.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (ketone, ether, aromatic ring, amine salt).

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum. For structural elucidation, perform tandem MS (MS/MS) to analyze fragmentation patterns.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the compound's structure.

2.4. Characterization Workflow Diagram

Caption: Analytical workflow for this compound HCl characterization.

Conclusion

The synthesis of this compound hydrochloride is reliably achieved through the well-established Mannich reaction, a cornerstone of β-aminoketone synthesis. Its characterization relies on a standard suite of analytical methods, including NMR, IR, and mass spectrometry, to confirm its complex structure and ensure its purity. While a comprehensive public database of experimental data for this compound hydrochloride is sparse, this guide provides the necessary theoretical framework and procedural outlines for its successful synthesis and rigorous characterization in a research or drug development setting.

References

Unveiling the Molecular Dance: A Technical Guide to the Mechanism of Action of Propipocaine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the quantitative mechanism of action of propipocaine on sodium channels is limited. This guide synthesizes the well-established principles of local anesthetic interaction with voltage-gated sodium channels to project the putative mechanism of this compound. The presented quantitative data and experimental protocols are based on studies of analogous local anesthetics and serve as a framework for prospective research on this compound.

Executive Summary

This compound, as a local anesthetic, is presumed to exert its therapeutic effects by blocking the initiation and propagation of action potentials in neuronal membranes. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). This document provides an in-depth technical overview of the putative mechanism by which this compound interacts with these channels. By reversibly binding to a specific site within the channel pore, this compound is thought to stabilize the inactivated state of the channel, thereby preventing the influx of sodium ions that is essential for depolarization. This guide details the state-dependent nature of this interaction, potential access pathways to the binding site, and standardized experimental methodologies for its characterization.

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The prevailing model for the action of local anesthetics on sodium channels is the Modulated Receptor Hypothesis. This model posits that the affinity of the drug for the sodium channel is dependent on the conformational state of the channel: resting, open, or inactivated. Local anesthetics, including presumably this compound, exhibit a higher affinity for the open and inactivated states than for the resting state.[1] This state-dependent binding is crucial for their clinical efficacy and is characterized by two principal forms of block:

-

Tonic Block: This occurs when the nerve is at rest, and the sodium channels are predominantly in the closed (resting) state. The local anesthetic has a lower affinity for this state, resulting in a baseline level of inhibition.

-

Use-Dependent (Phasic) Block: With repetitive stimulation, such as during the transmission of pain signals, sodium channels cycle through the open and inactivated states more frequently. The increased availability of these high-affinity states leads to an accumulation of drug-bound channels and a more profound blockade. This phenomenon is a hallmark of local anesthetic action.[2]

The Binding Site and Access Pathways

The receptor site for local anesthetics is located within the inner pore of the sodium channel, specifically involving amino acid residues on the S6 transmembrane segments of the α-subunit.[3] For this compound to reach this intracellularly accessible site, it must traverse the cell membrane. Two primary pathways are proposed for this transit:

-

Hydrophobic Pathway: The uncharged, lipid-soluble form of the local anesthetic molecule can partition into the lipid bilayer of the cell membrane and diffuse laterally to access the binding site from within the membrane.[4]

-

Hydrophilic Pathway: The charged, protonated form of the molecule can gain access to the inner pore when the channel is in the open state.[5]

The relative contribution of each pathway is dependent on the pKa of the drug and the pH of the surrounding tissue.[4]

Quantitative Analysis of Sodium Channel Blockade by Local Anesthetics

| Local Anesthetic | Preparation | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) | Reference |

| Lidocaine | Recombinant hNav1.5 | ~2000 | 5-20 | [1] |

| Bupivacaine (B1668057) | Recombinant hNav1.5 in Xenopus oocytes | Not specified | 4.51 | [6] |

| Propranolol | Recombinant hNav1.5 | 21.4 (R-enantiomer) | 2.7 (R-enantiomer) | Not in search results |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction of a compound with voltage-gated sodium channels is the whole-cell patch-clamp technique.[5] This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

Cell Preparation

-

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired human sodium channel subtype (e.g., Nav1.5, Nav1.7) are commonly used.

-

Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and passaged upon reaching confluency. For recording, cells are plated onto glass coverslips.

Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.

-

Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and positioned onto a single cell.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

-

Voltage-Clamp Protocols

-

Tonic Block Assessment:

-

From the holding potential, a depolarizing pulse (e.g., to -10 mV for 20 ms) is applied to elicit a sodium current.

-

The external solution containing a known concentration of this compound is perfused over the cell.

-

The reduction in the peak sodium current amplitude in the presence of the drug, relative to the control, is measured. This is repeated for a range of concentrations to determine the IC50 for tonic block.

-

-

Use-Dependent Block Assessment:

-

A train of depolarizing pulses (e.g., to -10 mV for 20 ms (B15284909) at a frequency of 5-10 Hz) is applied.

-

The progressive decrease in the peak sodium current with each pulse in the presence of this compound is measured.

-

The IC50 for use-dependent block is determined from the steady-state block achieved at the end of the pulse train.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels | eLife [elifesciences.org]

- 3. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-type calcium channel activity regulates sodium channel levels in rat pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Propipocaine: A Deep Dive into a Potent Local Anesthetic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propipocaine, a β-aminoketone local anesthetic, has been a subject of interest for its clinical efficacy. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more effective, and safer local anesthetics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailing experimental methodologies, quantitative activity data, and the underlying signaling pathways.

Core Structural Features and their Influence on Anesthetic Potency

The this compound molecule can be dissected into three key pharmacophoric components: the aromatic ring, the intermediate β-aminoketone linker, and the terminal amino group. Modifications to each of these regions have been shown to significantly impact the local anesthetic potency and duration of action.

The Aromatic Moiety: Lipophilicity and Beyond

The aromatic ring, specifically the 4-propoxyphenyl group in this compound, is a critical determinant of the molecule's lipophilicity. This property governs the anesthetic's ability to penetrate the lipid-rich nerve membrane to reach its target, the voltage-gated sodium channels.

Structure-Activity Relationship Insights:

-

Alkoxy Chain Length: The length of the alkoxy chain at the para-position of the phenyl ring influences both potency and toxicity. While a certain degree of lipophilicity is essential for activity, excessive lengthening of the chain can lead to increased toxicity and reduced aqueous solubility.

-

Aromatic Substitutions: Introduction of various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the sodium channel binding site.

The β-Aminoketone Linker: A Bridge to Activity

The β-aminoketone linker is a characteristic feature of this compound and its analogs. The carbonyl group and the length of the alkyl chain are crucial for maintaining the appropriate spatial orientation of the aromatic and amino moieties.

The Amino Group: The Hydrophilic Anchor

The tertiary amine, typically a piperidine (B6355638) ring in this compound, constitutes the hydrophilic portion of the molecule. This group is essential for the water solubility of the anesthetic, allowing for its formulation as a hydrochloride salt for clinical administration. At physiological pH, the amine exists in both a charged (protonated) and uncharged form. The uncharged form is crucial for membrane penetration, while the charged form is believed to be the active species that binds to the sodium channel from the intracellular side.

Structure-Activity Relationship Insights:

-

Nature of the Amine: The basicity (pKa) of the amine influences the ratio of charged to uncharged forms at physiological pH, thereby affecting the onset and duration of action. Modifications of the piperidine ring to other cyclic or acyclic amines have a significant impact on potency. For instance, replacing the piperidine with a morpholine (B109124) or dimethylamino group has been shown to alter the anesthetic profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data from various studies on this compound analogs. The data is primarily derived from in vivo assays measuring infiltration anesthesia and nerve block potency.

Table 1: Infiltration Anesthesia Activity of this compound Analogs

| Compound ID | R (Amine) | Ar (Aromatic) | ED50 (%) | Relative Potency (Procaine = 1) |

| This compound | Piperidino | 4-Propoxy-phenyl | - | - |

| Analog 1 | Dimethylamino | 4-Benzoxy-phenyl | 0.44 | 4.5 |

| Analog 2 | Piperidino | 4-Benzoxy-phenyl | 0.16 | 12.5 |

| Analog 3 | Morpholino | 4-Benzoxy-phenyl | 0.36 | 5.5 |

| Procaine | Diethylamino | 4-Amino-benzoyl (ester) | 2.0 | 1 |

ED50 values were determined by the intradermal wheal method in guinea pigs.[1]

Table 2: Nerve Block Activity of this compound Analogs on Frog Sciatic Nerve

| Compound | R (Amine) | Ar (Aromatic) | Time for 80% Blockade (min) at 2% Solution |

| Analog 1 | Dimethylamino | 4-Benzoxy-phenyl | 15 |

| Analog 2 | Piperidino | 4-Benzoxy-phenyl | 10 |

| Analog 3 | Morpholino | 4-Benzoxy-phenyl | 18 |

| Procaine | Diethylamino | 4-Amino-benzoyl (ester) | >30 |

Nerve blockade was assessed on the isolated sciatic nerve-gastrocnemius muscle preparation of the frog.[1]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of β-aminoketones like this compound and its analogs is typically achieved through the Mannich reaction. This three-component condensation involves an aromatic ketone, formaldehyde (B43269) (or its equivalent), and a secondary amine hydrochloride.

-

Step 1: Formation of the Mannich Base. A mixture of the substituted acetophenone, paraformaldehyde, and the desired secondary amine hydrochloride in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl) is refluxed.

-

Step 2: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium carbonate solution) to liberate the free base, which is subsequently extracted with an organic solvent (e.g., ether). The organic layer is dried and the solvent is evaporated to yield the crude product.

-

Step 3: Salt Formation. For pharmacological testing, the purified base is dissolved in a suitable solvent (e.g., dry ether) and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and recrystallized.

Synthesis Workflow for this compound Analogs

Evaluation of Local Anesthetic Activity

This in vivo method assesses the ability of a compound to produce anesthesia when infiltrated directly into the tissue.

-

Animal Preparation: The hair on the backs of guinea pigs is clipped and shaved 24 hours prior to the experiment.

-

Injection: The back is divided into four quadrants, and 0.1 ml of different concentrations of the test compound solution (and a saline control) are injected intradermally to raise a wheal in each quadrant.

-

Assessment of Anesthesia: The absence of a response to six pinpricks applied to the wheal every 5 minutes is recorded as a positive anesthetic effect.

-

Data Analysis: The total number of negative responses over a 30-minute period is counted for each wheal, and the ED50 (the concentration required to produce anesthesia in 50% of the animals) is calculated.

This in vitro method evaluates the ability of a compound to block nerve conduction.

-

Preparation: The sciatic nerve-gastrocnemius muscle preparation is dissected from a frog and mounted in a nerve chamber.

-

Stimulation: The nerve is stimulated with an induction coil to elicit muscle twitches.

-

Drug Application: A cotton swab soaked in a 2% solution of the test compound is placed on the nerve.

-

Assessment: The time taken to produce an 80% blockade of nerve conduction (judged by the inhibition of muscle twitch responses) is determined.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound and other local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2]

-

Penetration of the Nerve Membrane: The uncharged, lipophilic form of the this compound molecule diffuses across the nerve cell membrane into the axoplasm.

-

Equilibrium and Ionization: Once inside the neuron, an equilibrium is established between the uncharged and the charged (protonated) forms of the molecule.

-

Sodium Channel Blockade: The charged form of the this compound molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.

-

Inhibition of Nerve Conduction: The blockade of sodium influx leads to a decrease in the rate and degree of depolarization of the nerve membrane, ultimately preventing the nerve impulse from being transmitted and resulting in a loss of sensation.

Mechanism of Action of this compound

Conclusion

The structure-activity relationship of this compound is a complex interplay of its lipophilic, hydrophilic, and intermediate structural components. The 4-alkoxy-phenyl ring is crucial for lipophilicity and membrane penetration, with the nature of the alkoxy group fine-tuning this property. The β-aminoketone linker provides the correct spatial arrangement, and the terminal amine group, particularly its pKa, is vital for solubility and interaction with the sodium channel. The quantitative data presented, derived from established in vivo and in vitro models, provides a solid foundation for the rational design of new this compound analogs with improved anesthetic profiles. Further research focusing on a wider range of structural modifications and employing in vitro electrophysiological techniques will be instrumental in elucidating a more detailed quantitative structure-activity relationship and in the development of the next generation of local anesthetics.

References

Spectroscopic analysis of Propipocaine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Propipocaine, a local anesthetic. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are provided, along with a logical workflow for the spectroscopic analysis of small organic molecules like this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of pharmaceutical compounds.

Introduction

This compound, with the chemical name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one, is a local anesthetic.[1][2] Its molecular formula is C₁₇H₂₅NO₂ and it has a molecular weight of approximately 275.39 g/mol .[1][2] Accurate structural elucidation and characterization are critical for drug development and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight of the compound. This guide presents a predictive analysis of the spectroscopic data for this compound and outlines the methodologies for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on its known chemical structure and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 6.9 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~ 4.0 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| ~ 3.2 | Triplet | 2H | -CO-CH₂ -CH₂-N |

| ~ 2.8 | Triplet | 2H | -CO-CH₂-CH₂ -N |

| ~ 2.5 | Broad Multiplet | 4H | Piperidine (B6355638) protons adjacent to Nitrogen |

| ~ 1.8 | Multiplet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~ 1.6 | Multiplet | 6H | Remaining piperidine protons |

| ~ 1.0 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 198 | Carbonyl carbon (C =O) |

| ~ 163 | Aromatic carbon attached to the propoxy group |

| ~ 130 | Aromatic carbons ortho to the carbonyl group |

| ~ 128 | Aromatic carbon attached to the carbonyl group |

| ~ 114 | Aromatic carbons meta to the carbonyl group |

| ~ 70 | C H₂ of the propoxy group |

| ~ 55 | C H₂ adjacent to the piperidine nitrogen |

| ~ 54 | Piperidine carbons adjacent to Nitrogen |

| ~ 40 | C H₂ adjacent to the carbonyl group |

| ~ 25 | Central piperidine carbon |

| ~ 24 | Piperidine carbon beta to Nitrogen |

| ~ 22 | Middle C H₂ of the propoxy group |

| ~ 10 | C H₃ of the propoxy group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| ~ 1680 | Strong | Aryl ketone C=O stretch |

| ~ 1600, 1510 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~ 1170 | Medium | C-N stretch |

| ~ 1040 | Medium | Alkyl-O-C stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 275 | [M]⁺ (Molecular Ion) |

| 246 | [M - C₂H₅]⁺ |

| 163 | [C₉H₁₁O₂]⁺ |

| 135 | [C₇H₇O]⁺ |

| 98 | [C₅H₁₀N]⁺ |

| 84 | [C₅H₁₀N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS to the solution.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width and acquisition time.

-

Acquire the free induction decay (FID) using a standard pulse sequence.

-

Typically, a single scan is sufficient for a ¹H spectrum.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate spectral width and acquisition time.

-

Acquire the FID. Due to the low natural abundance of ¹³C, multiple scans (hundreds to thousands) are usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into the die of a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: The sample is ionized in the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow and Logical Relationships

The spectroscopic analysis of a compound like this compound typically follows a logical workflow to ensure comprehensive characterization.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

This workflow begins with the synthesized or isolated compound, which then undergoes parallel analysis by NMR, IR, and MS. The data from these techniques are then collectively interpreted to either confirm a known structure or elucidate an unknown one, culminating in a comprehensive technical report.

References

A Technical Guide to the Thermal Analysis of Propipocaine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are pivotal in the physicochemical characterization of active pharmaceutical ingredients (APIs) and drug formulations.[1][2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermoanalytical methods that provide critical information regarding the purity, stability, polymorphism, and compatibility of pharmaceutical compounds with excipients.[1][3][4]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting point, glass transition, and crystallization, providing insights into the physical and energetic properties of a substance.[5][6]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] TGA is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content such as moisture and residual solvents.[7]

The combination of DSC and TGA offers a powerful approach for a comprehensive thermal characterization of pharmaceutical compounds like Propipocaine hydrochloride.[9]

Hypothetical Thermal Analysis Data for this compound Hydrochloride

The following tables present a hypothetical summary of expected quantitative data from DSC and TGA analyses of this compound hydrochloride, based on typical values for similar small molecule hydrochloride salts. These tables serve as a template for data presentation.

Table 1: Hypothetical DSC Data for this compound Hydrochloride

| Parameter | Value | Unit | Description |

| Onset Temperature (Tonset) | 165.2 | °C | The extrapolated onset of the melting endotherm. |

| Peak Temperature (Tpeak) | 168.5 | °C | The temperature at the peak of the melting endotherm. |

| Enthalpy of Fusion (ΔHfus) | 95.8 | J/g | The energy absorbed during the melting process. |

| Glass Transition (Tg) | Not Observed | °C | Indicates the absence of a significant amorphous phase. |

Table 2: Hypothetical TGA Data for this compound Hydrochloride

| Parameter | Value | Unit | Description |

| Onset of Decomposition (Tonset) | 210.7 | °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T5%) | 215.3 | °C | A measure of initial thermal stability. |

| Temperature at Max Decomposition Rate | 235.8 | °C | The peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass at 500°C | < 1.0 | % | The remaining mass after thermal decomposition. |

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for conducting DSC and TGA analyses on a pharmaceutical compound such as this compound hydrochloride.

3.1. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A heat-flux DSC instrument, such as a Mettler Toledo DSC 822e or a TA Instruments Tzero DSC.[3][10]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound hydrochloride into an aluminum pan. The pan is then hermetically sealed or left with a pinhole in the lid, depending on the experimental goal (e.g., to allow for the escape of volatiles).[10]

-

Reference: An empty, sealed aluminum pan is used as the reference.[3]

-

Atmosphere: The experiment is conducted under a continuous purge of an inert gas, typically nitrogen, at a flow rate of 50-70 mL/min to prevent oxidative degradation.[3]

-

Temperature Program:

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

3.2. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A thermogravimetric analyzer, such as a TA Instruments Q5000 or a PerkinElmer Pyris STA 9.[3][9]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride into an open platinum or alumina (B75360) crucible.[3]

-

Atmosphere: The analysis is performed under a controlled atmosphere, typically dynamic nitrogen, with a purge rate of 50 mL/min.[3]

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 700 °C at a constant heating rate of 10 °C/min or 20 °C/min.[3]

-

-

Data Analysis: The mass loss as a function of temperature is recorded. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermal analysis of this compound hydrochloride and the relationship between the analytical techniques and the information obtained.

Caption: Experimental workflow for the thermal analysis of this compound hydrochloride.

Caption: Relationship between techniques and derived physicochemical information.

Conclusion

The thermal analysis of this compound hydrochloride by DSC and TGA is a critical step in its preformulation and formulation development. Although specific literature data is sparse, the established methodologies for analogous pharmaceutical compounds provide a clear roadmap for characterization. DSC analysis will yield crucial data on melting behavior and solid-state properties, while TGA will define its thermal stability and decomposition profile. The combined application of these techniques provides a robust understanding of the material's thermal properties, ensuring the development of a safe, stable, and efficacious drug product.

References

- 1. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 2. news-medical.net [news-medical.net]

- 3. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances and potential applications of modulated differential scanning calorimetry (mDSC) in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. azom.com [azom.com]

- 9. azom.com [azom.com]

- 10. tainstruments.com [tainstruments.com]

Physicochemical Properties of Propipocaine and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic belonging to the β-aminoketone class. Understanding its physicochemical properties is fundamental for the development of stable, safe, and effective pharmaceutical formulations. These properties influence critical aspects of a drug's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and its hydrochloride salt, details the experimental methodologies for their determination, and illustrates key relationships through diagrams.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt. Due to the limited availability of experimentally determined data in the public domain for some parameters, predicted values and qualitative descriptions are included where necessary.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₂ | [1] |

| Molecular Weight | 275.39 g/mol | |

| Predicted XlogP | 3.3 | [2] |

| pKa | Not experimentally determined in cited literature. Expected to be in the range of 7.5-9.0, typical for the tertiary amine in local anesthetics. | |

| Solubility | Soluble in alcohol and acetone. |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆ClNO₂ | [3][4] |

| Molecular Weight | 311.85 g/mol | [4] |

| Melting Point | 166 °C | |

| Aqueous Solubility | Soluble in water. Quantitative data is not readily available. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of a weakly basic drug like this compound are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated tertiary amine of this compound is a critical parameter as it governs the degree of ionization at a given pH, which in turn affects its solubility and ability to cross biological membranes.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of the Sample Solution: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of purified water to create a solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity.

-

Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP/LogD) by Shake-Flask Method

The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are measures of a drug's lipophilicity, which is a key determinant of its membrane permeability and potency.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH). The concentrations of the compound in each phase are then measured to determine the partition coefficient.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, mix a known volume of the this compound stock solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. For an ionizable compound like this compound, solubility is pH-dependent.

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water or buffer of a specific pH) at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Methodology:

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials containing purified water or buffers of different pH values.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC).

-

Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Relationship between Physicochemical Properties and Anesthetic Activity

The physicochemical properties of local anesthetics like this compound are intricately linked to their pharmacological activity.

-

pKa: The pKa determines the proportion of the ionized and non-ionized forms of the drug at physiological pH. The non-ionized form is more lipid-soluble and can penetrate the nerve membrane to reach its site of action on the intracellular side of the sodium channel. A pKa closer to physiological pH generally results in a faster onset of action.

-

Lipophilicity (LogP/LogD): Higher lipophilicity enhances the potency of a local anesthetic by facilitating its partitioning into the nerve membrane. It can also increase the duration of action by allowing the drug to remain in the lipid-rich nerve tissue for a longer period.

-

Solubility: Adequate aqueous solubility is essential for the formulation of injectable drug products. The hydrochloride salt of this compound is used to enhance its water solubility for clinical use.

Conclusion

The physicochemical properties of this compound and its hydrochloride salt are crucial for its formulation and clinical efficacy. While some fundamental data such as molecular weight and melting point are well-established, further experimental determination of its pKa, octanol-water partition coefficient, and quantitative pH-dependent solubility would provide a more complete profile for this local anesthetic. The standardized experimental protocols detailed in this guide offer a robust framework for obtaining these critical data points, enabling a more thorough understanding and optimization of this compound-based pharmaceutical products.

References

In-Depth Technical Guide on Early-Stage Research of Propipocaine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational stages of research into Propipocaine analogs as potential local anesthetic agents. The document synthesizes available data on their chemical synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is an amino-amide local anesthetic.[1] Its chemical structure, characterized by a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group, serves as a scaffold for the development of novel analogs with potentially improved therapeutic profiles.[2][3] Early-stage research has focused on modifying this scaffold to understand how chemical alterations influence anesthetic potency, duration of action, and potential toxicity. A significant body of research has centered on Quantitative Structure-Activity Relationship (QSAR) studies to quantitatively link molecular descriptors to biological activity.[1]

Core Mechanism of Action

Like other local anesthetics, this compound and its analogs are believed to exert their primary pharmacological effect by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] This action inhibits the influx of sodium ions, which is crucial for the generation and propagation of action potentials. By preventing nerve impulse transmission, these compounds produce a reversible local anesthesia.

Figure 1: Simplified signaling pathway of this compound analog action.

Synthesis of this compound Analogs

The synthesis of this compound analogs, which are structurally 4-alkoxy-N-(2-piperidinoethyl)benzamides, generally follows a convergent synthesis strategy. This typically involves the synthesis of two key intermediates: a substituted benzoyl chloride and N-(2-aminoethyl)piperidine, followed by their condensation.

General Synthetic Pathway:

-

Preparation of Substituted Benzoyl Chlorides: This can be achieved by reacting the corresponding substituted benzoic acids with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The nature of the substituent on the aromatic ring (e.g., alkoxy groups of varying chain lengths) is a key point of diversification for SAR studies.

-

Synthesis of N-(2-aminoethyl)piperidine: This intermediate can be prepared through various established methods, for instance, by the reaction of piperidine (B6355638) with 2-chloroethylamine (B1212225) or by the reduction of (piperidin-1-yl)acetonitrile.

-

Amide Bond Formation: The final step involves the acylation of N-(2-aminoethyl)piperidine with the substituted benzoyl chloride, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Figure 2: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Studies

A key study in the early-stage research of this compound analogs involved a Quantitative Structure-Activity Relationship (QSAR) analysis of 42 synthesized analogs.[1] This study aimed to correlate the biological activities of these compounds with novel steric and electronic parameters derived from conformational energies.[1]

Key Parameters from the QSAR Study:

| Parameter | Description | Significance |

| log JM1 | A steric parameter derived from quantum chemical calculations of conformational energies. | Reflects the influence of molecular size and shape on the binding affinity of the analog to its target. |

| JS1 to JS6 | A set of electronic parameters. | Quantify the electronic effects that are critical for the drug-receptor interaction. |

The study highlighted that a balanced combination of steric bulk and specific electronic properties is crucial for optimizing the anesthetic efficacy of this compound-based local anesthetics.[1]

Experimental Protocols

In Vivo Evaluation of Local Anesthetic Activity: Rat Sciatic Nerve Block Model

This model is used to assess both the sensory and motor blockade produced by local anesthetic agents.

Materials:

-

Sprague-Dawley rats

-

This compound analog solutions of varying concentrations

-

Nerve stimulator

-

Dynamometer (for motor block assessment)

-

Radiant heat source (for sensory block assessment)

-

Control solutions (e.g., saline, reference local anesthetic like bupivacaine)

Procedure:

-

Animal Preparation: Acclimatize rats to the experimental setup to minimize stress. The sciatic nerve is located using a nerve stimulator set at a low current (e.g., 0.2 mA) and frequency (e.g., 1 Hz) to elicit a motor response.

-

Injection: Once the nerve is located, inject a small volume (e.g., 0.2 mL) of the test solution (this compound analog, control) perineurally.

-

Motor Block Assessment: At regular intervals (e.g., every 30 minutes), measure the hindpaw grip strength using a dynamometer. A decrease in grip strength indicates a motor block.

-

Sensory Block Assessment: At the same intervals, assess the hindpaw withdrawal latency from a radiant heat source. An increased latency to withdrawal indicates a sensory block.

-

Data Analysis: Plot the intensity of motor and sensory block against time to determine the onset, duration, and magnitude of the anesthetic effect. The area under the curve can be calculated to quantify the overall effect.

In Vitro Cytotoxicity Assay: MTT Assay on Neuronal Cell Lines

This assay determines the potential of the this compound analogs to cause cell death in neuronal cells.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

This compound analog solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Treatment: Expose the cells to various concentrations of the this compound analogs for a defined period (e.g., 10 minutes to 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The LD50 (the concentration at which 50% of cells are dead) can be determined from the dose-response curve.

Figure 3: Workflow for in vivo and in vitro evaluation.

Conclusion and Future Directions

The early-stage research on this compound analogs has established a foundational understanding of their synthesis, mechanism of action, and structure-activity relationships. The QSAR studies, in particular, provide a valuable framework for the rational design of new derivatives with enhanced local anesthetic properties. Future research should focus on the synthesis and evaluation of a wider range of analogs to further refine the SAR models. Additionally, more in-depth investigations into the specific interactions of these analogs with different subtypes of sodium channels could lead to the development of more selective and safer local anesthetics. Advanced in vivo studies to assess the pharmacokinetic and toxicological profiles of the most promising candidates will be a critical next step in their preclinical development.

References

Propipocaine as a Lead Compound: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propipocaine, a β-aminoketone local anesthetic, presents an intriguing scaffold for lead optimization in the development of novel therapeutics. Its chemical structure, characterized by a 4-propoxyphenyl lipophilic moiety, a ketone linker, and a piperidine (B6355638) hydrophilic group, offers multiple avenues for modification to enhance potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs), which is fundamental to its anesthetic effect. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, summarizing its known chemical and pharmacological properties, and offering detailed experimental protocols for its synthesis and evaluation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides comparative data from structurally related compounds to inform future research and development efforts.

Introduction to this compound

This compound, also known by the trade name Falicaine, is a local anesthetic belonging to the amino amide class. Its structure as a β-aminoketone distinguishes it from more common ester or amide local anesthetics and suggests a unique structure-activity relationship (SAR) profile that warrants further investigation. The exploration of this compound as a lead compound is driven by the continuous need for safer and more effective local anesthetics with tailored durations of action and reduced systemic toxicity.

Physicochemical and Pharmacological Properties

The physicochemical properties of a local anesthetic are critical determinants of its clinical performance, influencing its onset of action, potency, and duration.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | 3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride | PubChem CID: 70863 |

| Molecular Formula | C₁₇H₂₆ClNO₂ | PubChem CID: 70863 |

| Molecular Weight | 311.85 g/mol | PubChem CID: 70863 |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Table 2: Comparative Pharmacological Data of Local Anesthetics

| Compound | Class | Potency (Relative to Procaine) | Onset of Action | Duration of Action |

| This compound | Amino Amide (β-aminoketone) | Intermediate | Fast | Moderate-Long |

| Lidocaine | Amino Amide | High | Fast | Moderate |

| Procaine | Amino Ester | Low | Slow | Short |

Note: Data for this compound is based on general classifications of β-aminoketone local anesthetics due to the lack of specific published comparative studies.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.

Figure 1: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

Beyond direct channel blockade, the downstream effects on intracellular signaling are an area for further research. Inhibition of sodium influx can indirectly affect calcium homeostasis and G-protein coupled receptor (GPCR) signaling.

Quantitative Efficacy and Toxicity

Quantitative data on the efficacy (e.g., IC₅₀) and toxicity (e.g., LD₅₀) are crucial for evaluating a lead compound. While specific data for this compound is scarce, data for structurally related compounds can provide initial estimates.

Table 3: In Vitro Efficacy of Local Anesthetics on Sodium Channels

| Compound | Channel Subtype | IC₅₀ (µM) | Experimental Model |

| This compound | Not Specified | Data Not Available | - |

| Lidocaine | hNav1.7 | ~200 | Whole-cell patch clamp (HEK293 cells) |

| Bupivacaine | hNav1.5 | ~27 | Patch clamp (Xenopus oocytes) |

| Tetracaine | hNav1.5 | ~0.7 | Patch clamp (Xenopus oocytes) |

Table 4: Acute Toxicity Data for this compound and Related Compounds

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| This compound | Not Specified | Subcutaneous | Data Not Available (Referenced in RPTOAN) | RTECS |

| 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one * | Mouse | Intraperitoneal | 62 | RPTOAN |

| Lidocaine | Rat (female, fasted) | Oral | 214 | PubChem CID: 6314 |

| Bupivacaine | Mouse | Intraperitoneal | 58.7 | PubMed |

*A structurally similar β-aminoketone.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and further development of a lead compound.

Synthesis of this compound Hydrochloride via Mannich Reaction

The Mannich reaction is a classic method for the synthesis of β-aminoketones.

Figure 2: Synthetic Workflow for this compound Hydrochloride.

Materials:

-

4'-Propoxypropiophenone

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4'-propoxypropiophenone and piperidine in ethanol.

-

Add concentrated HCl dropwise to the mixture while stirring.

-

Slowly add the formaldehyde solution to the reaction mixture.

-

Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and basify with a suitable base (e.g., NaOH) to precipitate the free base of this compound.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude this compound free base.

-

Dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of ethereal HCl to precipitate this compound hydrochloride.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Characterize the product using NMR, IR, and mass spectrometry, and determine the melting point.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human neuronal cell line (e.g., SH-SY5Y)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound hydrochloride in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound hydrochloride. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Figure 3: Workflow for the In Vitro Cytotoxicity MTT Assay.

Structure-Activity Relationship (SAR) and Lead Optimization

The β-aminoketone structure of this compound offers several points for chemical modification to optimize its properties.

-